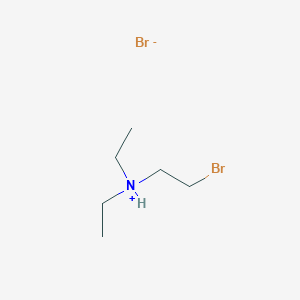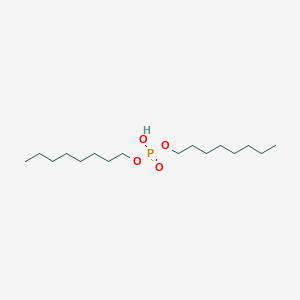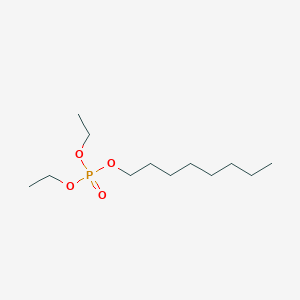
2-Bromoethyldiethylammonium bromide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quaternary ammonium compounds involves the reaction of alkylating agents with tertiary amines. For example, the synthesis of dimethylallylamine bromide quaternary ammonium salts is achieved by reacting dimethylallylamine with bromoalkane under optimized conditions, including temperature, reactant ratios, and solvents, to yield the target product with high efficiency (Yang, 2011).
Molecular Structure Analysis
Quaternary ammonium compounds exhibit diverse molecular and crystal structures. For instance, the molecular and crystal structure of ditetradecyldimethylammonium bromide monohydrate, a lipid-model amphiphile, has been determined by X-ray diffraction, showcasing bilayer-forming capability and hydrogen-bonding networks in the hydrophilic layer (Okuyama et al., 1988).
Chemical Reactions and Properties
Quaternary ammonium bromide compounds are versatile in chemical reactions. For example, benzyltrimethylammonium tribromide serves as an electrophilic bromine source for the conversion of substituted aryl thioureas to 2-aminobenzothiazoles, demonstrating the reactivity and utility of quaternary ammonium bromides in organic synthesis (Jordan et al., 2003).
Physical Properties Analysis
Quaternary ammonium bromides exhibit unique physicochemical properties, such as surface tension reduction and micelle formation in aqueous solutions. These properties are significantly influenced by the hydrocarbon chain length of the quaternary ammonium moiety (Xian-pin, 2015).
Aplicaciones Científicas De Investigación
1. Electrochemical Bromofunctionalization of Alkenes
- Application Summary: This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor. Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
- Methods of Application: The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
- Results or Outcomes: Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
2. Microbial Reduction of Bromate
- Application Summary: This review provides an overview of the mechanism of bromate formation, microbial communities, and bioreactors that are responsible for bromate reduction .
- Methods of Application: Bromate can be formed through two pathways of bromide oxidation by ozone or by OH, and it can be removed by biological approaches .
- Results or Outcomes: Members belonging to phyla of Spirochaetes, Proteobacteria, Firmicutes, Actinobacteria, Clostridium, Deinococcus - Thermus, and Bacteroidetes have been identified as capable of reducing bromate to bromide .
3. Metal-Mediated Reactions of Bromoform
- Application Summary: This research focuses on the addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds. This process leads to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents .
- Results or Outcomes: The addition of bromoform mediated by metals provides an opportunity to construct various synthetic intermediates and understand the underlying mechanistic aspects .
4. 2-Bromo-N,N-diethylethylamine Hydrobromide
- Application Summary: 2-Bromo-N,N-diethylethylamine hydrobromide is a chemical compound used in chemical synthesis .
- Methods of Application: The specific methods of application can vary depending on the synthesis process .
- Results or Outcomes: The outcomes can also vary based on the specific synthesis process .
5. Continuous Photochemical Benzylic Bromination
- Application Summary: This research focuses on the continuous photochemical benzylic bromination using a NaBrO3/HBr bromine generator in continuous flow mode .
- Methods of Application: The bromine generator enables highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .
- Results or Outcomes: The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 s .
6. Synthesis of 2-Bromo-N,N-diethylethylamine Hydrobromide
- Application Summary: 2-Bromo-N,N-diethylethylamine hydrobromide is a chemical compound used in chemical synthesis .
- Methods of Application: The specific methods of application can vary depending on the synthesis process .
- Results or Outcomes: The outcomes can also vary based on the specific synthesis process .
Safety And Hazards
This compound is toxic if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
Propiedades
IUPAC Name |
2-bromo-N,N-diethylethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrN.BrH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMHCDKXKXBKQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147810 | |
| Record name | 2-Bromoethyldiethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoethyldiethylammonium bromide | |
CAS RN |
1069-72-3 | |
| Record name | 2-Bromo-N,N-diethylethylamine hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1069-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoethyldiethylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoethyldiethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoethyldiethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S)-2-[5-Chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol](/img/structure/B48624.png)





